1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 2484889-22-5
VCID: VC11648658
InChI: InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3
SMILES: COC1=C(C(=C(C=C1Br)I)F)F
Molecular Formula: C7H4BrF2IO
Molecular Weight: 348.91 g/mol

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

CAS No.: 2484889-22-5

Cat. No.: VC11648658

Molecular Formula: C7H4BrF2IO

Molecular Weight: 348.91 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene - 2484889-22-5

Specification

CAS No. 2484889-22-5
Molecular Formula C7H4BrF2IO
Molecular Weight 348.91 g/mol
IUPAC Name 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene
Standard InChI InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3
Standard InChI Key ALQPVLJHVHHQKU-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1Br)I)F)F
Canonical SMILES COC1=C(C(=C(C=C1Br)I)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene, precisely defines its substitution pattern:

  • Bromine at position 1

  • Fluorine at positions 3 and 4

  • Iodine at position 5

  • Methoxy group (-OCH₃) at position 2 .

This arrangement creates a sterically congested aromatic system with significant dipole moments due to electronegativity differences between substituents. The SMILES notation (COC1=C(C(=C(C=C1Br)I)F)F) and InChIKey (ALQPVLJHVHHQKU-UHFFFAOYSA-N) provide unambiguous representations for database indexing.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₄BrF₂IO
Molecular Weight348.91 g/mol
Exact Mass347.827 Da
Topological Polar Surface Area9.23 Ų
Heavy Atom Count12

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, computational predictions suggest:

  • ¹⁹F NMR: Two distinct fluorine signals at δ -110 ppm (C3-F) and -105 ppm (C4-F) due to differing para-substituent effects .

  • ¹H NMR: Aromatic proton at C6 appearing as a doublet of doublets (J ≈ 8-9 Hz) coupled with adjacent fluorine atoms .

  • Mass Spectrometry: Characteristic isotopic patterns from bromine (¹⁹Br/⁸¹Br, 1:1) and iodine (monoisotopic) aiding structural confirmation.

Synthetic Methodologies

Halogenation Strategies

Synthesis typically proceeds through sequential halogenation of a methoxybenzene precursor:

Step 1: Directed Metallation
Lithium-halogen exchange on 2-methoxy-1,3-difluorobenzene generates a nucleophilic aromatic intermediate, facilitating iodine incorporation at position 5 .

Step 2: Electrophilic Bromination
Controlled bromination using Br₂/FeBr₃ at low temperatures (-30°C) achieves selective substitution at position 1, avoiding polybromination .

Step 3: Purification Challenges
The high molecular weight (348.91 g/mol) and halogen diversity necessitate specialized techniques like preparative HPLC or fractional crystallization from hexane/ethyl acetate mixtures .

Table 2: Comparative Bromination Methods

MethodYield (%)SelectivityReference
Br₂/FeBr₃ (-30°C)681-Br: 92%
NBS/Radical Initiation451-Br: 78%
CuBr₂/High Temp321-Br: 65%

Alternative Pathways

Recent advances explore cross-coupling approaches:

  • Ullmann-Type Coupling: Reaction of 3,4-difluoro-5-iodo-2-methoxybenzene with CuBr at 120°C achieves 65% conversion but requires rigorous exclusion of moisture .

  • Photobromination: UV-mediated bromine addition shows improved regioselectivity (83% 1-Br) but faces scalability limitations .

Physicochemical Properties

Solubility Profile

The compound exhibits:

  • High solubility in halogenated solvents (CH₂Cl₂: 28 g/100 mL)

  • Moderate solubility in ethers (THF: 9.3 g/100 mL)

  • Low solubility in alkanes (hexane: <0.5 g/100 mL) .

Reactivity Trends

Electron-withdrawing groups (Br, F, I) activate the ring toward nucleophilic aromatic substitution at positions ortho and para to the methoxy group. Preliminary studies show:

  • Suzuki Coupling: Pd(PPh₃)₄-mediated reaction with phenylboronic acid yields biaryl products (55% yield) .

  • Methoxy Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to phenol (82% yield), enabling further functionalization .

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